Suc-Phe-Gly-Leu-bNA

Description

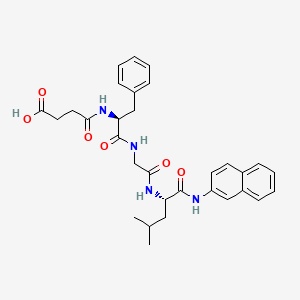

Suc-Phe-Gly-Leu-bNA, also known as N-Succinyl-L-phenylalanyl-glycyl-L-leucine-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for studying enzyme kinetics and specificity, especially for proteases like chymotrypsin and other serine proteases. The p-nitroanilide (pNA) group serves as a chromogenic reporter, allowing researchers to monitor enzymatic activity through spectrophotometric methods.

Properties

IUPAC Name |

4-[[(2S)-1-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N4O6/c1-20(2)16-25(31(41)33-24-13-12-22-10-6-7-11-23(22)18-24)35-28(37)19-32-30(40)26(17-21-8-4-3-5-9-21)34-27(36)14-15-29(38)39/h3-13,18,20,25-26H,14-17,19H2,1-2H3,(H,32,40)(H,33,41)(H,34,36)(H,35,37)(H,38,39)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMBYLVSDVLBAC-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202000-07-5 | |

| Record name | 202000-07-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Phe-Gly-Leu-bNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Common reagents used in these steps include N,N’-diisopropylcarbodiimide (DIC) for activation, and trifluoroacetic acid (TFA) for deprotection and cleavage .

Industrial Production Methods

While SPPS is suitable for laboratory-scale synthesis, industrial production may employ solution-phase peptide synthesis (SolPPS) or liquid-phase peptide synthesis (LPPS) for larger quantities. These methods can be more cost-effective and scalable. Biomimetic cyclic propylphosphonic anhydride (T3P®) is often used in these processes to promote amidation reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Suc-Phe-Gly-Leu-bNA primarily undergoes hydrolysis when acted upon by proteases. The cleavage of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions

Proteases: Enzymes like chymotrypsin are commonly used to catalyze the hydrolysis of this compound.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically used to maintain the pH during enzymatic reactions.

Major Products

The primary product of the enzymatic hydrolysis of this compound is p-nitroaniline, which absorbs light at 405 nm, allowing for easy quantification .

Scientific Research Applications

Suc-Phe-Gly-Leu-bNA is widely used in various fields of scientific research:

Biochemistry: It serves as a substrate for studying the kinetics and specificity of proteases.

Medicine: It is used in diagnostic assays to measure protease activity in biological samples.

Pharmaceutical Research: It aids in the screening of protease inhibitors, which are potential therapeutic agents.

Industrial Applications: It is employed in quality control processes for enzyme preparations

Mechanism of Action

The mechanism of action of Suc-Phe-Gly-Leu-bNA involves its hydrolysis by proteases. The enzyme binds to the peptide substrate, positioning the scissile bond for nucleophilic attack. This results in the cleavage of the peptide bond and the release of p-nitroaniline. The molecular targets are the peptide bonds within the substrate, and the pathways involved include the catalytic mechanisms of serine proteases .

Comparison with Similar Compounds

Similar Compounds

Suc-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used for chymotrypsin.

Boc-Phe-Ser-Arg-pNA: Used for studying trypsin activity.

Z-Gly-Gly-Arg-pNA: A substrate for thrombin.

Uniqueness

Suc-Phe-Gly-Leu-bNA is unique due to its specific sequence, which makes it an ideal substrate for chymotrypsin and similar proteases. The presence of the p-nitroanilide group allows for easy detection and quantification of enzymatic activity, making it highly valuable in both research and industrial applications .

Biological Activity

Overview

Suc-Phe-Gly-Leu-bNA (N-Succinyl-L-phenylalanyl-glycyl-L-leucine-p-nitroanilide) is a synthetic peptide substrate extensively utilized in biochemical research, particularly for studying protease activity. Its structure includes a chromogenic p-nitroanilide group that enables the quantification of enzymatic reactions through spectrophotometric measurements.

Target of Action

This compound primarily serves as a substrate for various proteases, notably serine proteases such as chymotrypsin. The compound's peptide bond is cleaved by these enzymes, leading to the release of p-nitroaniline (bNA), which can be detected at 405 nm .

Mode of Action

The hydrolysis of this compound involves the interaction with the active site of proteases, where the peptide bond between leucine and bNA is broken. This reaction is crucial for understanding enzyme kinetics and specificity .

Biochemical Pathways

The cleavage of this compound plays a significant role in proteolysis pathways, which are essential for protein turnover and cellular metabolism. The released bNA serves as a measurable product, allowing researchers to monitor protease activity in various biological contexts .

Cellular Effects

This compound influences cellular processes by enabling the investigation of protease activity within cells. Proteases are vital for regulating apoptosis, cell proliferation, and differentiation. By using this substrate, researchers can elucidate the roles of specific proteases in these cellular functions .

Research Applications

This compound has diverse applications across several fields:

- Biochemistry : Used to study protease kinetics and specificity.

- Medicine : Employed in diagnostic assays to measure protease activity in biological samples.

- Pharmaceutical Research : Aids in screening potential protease inhibitors for therapeutic applications.

- Industrial Applications : Utilized in quality control processes for enzyme preparations .

Case Study 1: Proteasome Activity Measurement

In a study examining the activity of the 20S proteasome, this compound was used alongside other fluorogenic substrates to assess hydrolytic activities. The results indicated that modifications in the proteasome subunit composition significantly altered substrate specificity and enzymatic activity .

Case Study 2: Enzyme Kinetics

Research involving this compound demonstrated its effectiveness in determining Vmax and Km values for various proteases. This information is critical for understanding enzyme efficiency and substrate affinity under different physiological conditions .

Types of Reactions

The primary reaction involving this compound is hydrolysis catalyzed by proteases. The reaction products include p-nitroaniline, which can be quantified spectrophotometrically .

Common Reagents and Conditions

- Proteases : Chymotrypsin is frequently used to catalyze hydrolysis.

- Buffers : Phosphate-buffered saline (PBS) or Tris-HCl buffers are commonly employed to maintain optimal pH during reactions .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Chemical Name | This compound |

| Molecular Weight | 325.39 g/mol |

| Primary Use | Substrate for studying protease activity |

| Detection Method | Spectrophotometry at 405 nm |

| Key Applications | Biochemistry, Medicine, Pharmaceutical Research, Industrial Applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.